molecular formula C5H13NOS B12850208 2-(Aminooxy)-3-methylbutane-1-thiol

2-(Aminooxy)-3-methylbutane-1-thiol

Cat. No.: B12850208
M. Wt: 135.23 g/mol
InChI Key: XQSVXWMPFXJLJP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-3-methylbutane-1-thiol is an organic compound that features both an aminooxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-methylbutane-1-thiol typically involves the reaction of an aminooxy compound with a suitable precursor. One common method is the oximation reaction, where an aminooxy moiety reacts with a carbonyl group (aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-methylbutane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxime ether linkage can be reduced to form the corresponding amine.

    Substitution: The aminooxy group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the aminooxy group under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted aminooxy compounds.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-3-methylbutane-1-thiol involves its ability to form stable oxime linkages with carbonyl groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond . This property makes it useful in various bioconjugation and labeling applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it particularly valuable in synthetic and analytical chemistry.

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

O-(3-methyl-1-sulfanylbutan-2-yl)hydroxylamine

InChI

InChI=1S/C5H13NOS/c1-4(2)5(3-8)7-6/h4-5,8H,3,6H2,1-2H3

InChI Key

XQSVXWMPFXJLJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CS)ON

Origin of Product

United States

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